![molecular formula C9H12O4S B2654044 Ethanol, 2-[(4-methoxyphenyl)sulfonyl]- CAS No. 35848-00-1](/img/structure/B2654044.png)

Ethanol, 2-[(4-methoxyphenyl)sulfonyl]-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

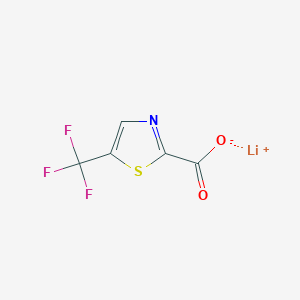

“Ethanol, 2-[(4-methoxyphenyl)sulfonyl]-” is a chemical compound with the molecular formula C9H12O4S . It has an average mass of 216.254 Da and a monoisotopic mass of 216.045624 Da . It is also known by other names such as “p-Methoxyphenyl 2-hydroxyethyl sulfone” and "2-(4-METHOXYBENZENESULFONYL)ETHANOL" .

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it is known that 2-(4-Methoxyphenyl)ethanol is used as an internal standard in the fluorous biphasic catalysis reaction . It is also used in the preparation of 4-(2-iodoethyl)phenol, by refluxing it with 47% hydriodic acid .Molecular Structure Analysis

The molecular structure of “Ethanol, 2-[(4-methoxyphenyl)sulfonyl]-” can be analyzed using its molecular formula, C9H12O4S . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

The physical and chemical properties of “Ethanol, 2-[(4-methoxyphenyl)sulfonyl]-” can be inferred from its molecular formula, C9H12O4S . It has an average mass of 216.254 Da and a monoisotopic mass of 216.045624 Da .Wissenschaftliche Forschungsanwendungen

Flash Photolytic Generation and Reaction with Nucleophiles

Research by Okuyama et al. (1991) on the photolytic generation of a dithio carbocation from 1,3-dithiolane derivatives, including 2-methoxy derivatives, highlights the utility of these compounds in studying reaction kinetics with nucleophiles. The study provides insights into the reactivity and stability of transient intermediates generated from sulfonyl derivatives in aqueous solutions Okuyama, T., Haga, N., Takane, S.-y., Ueno, K., & Fueno, T. (1991). Bulletin of the Chemical Society of Japan.

Biocatalytic Production Optimization

Kavi et al. (2021) optimized the biocatalytic production of enantiopure (S)-1-(4-methoxyphenyl) ethanol using Lactobacillus senmaizuke, demonstrating the compound's significance in synthesizing drug intermediates. The study employed the Box–Behnken design for optimization, achieving high conversion and enantiomeric excess, highlighting the importance of precise experimental conditions in biocatalysis Kavi, M., Özdemir, A., Dertli, E., & Şahin, E. (2021). Arabian Journal for Science and Engineering.

Catalyst for Biofuel Production

Antunes et al. (2014) investigated the acid-catalyzed reaction of 5-(hydroxymethyl)-2-furfural with ethanol, identifying sulfonated graphene oxide as an effective catalyst. This study underscores the role of sulfonyl derivatives in facilitating the production of biofuels and fuel additives, emphasizing the cooperative effects of acid sites and the enhanced accessibility of active sites Antunes, M. M., Russo, P. A., Wiper, P. V., Veiga, J. M., Pillinger, M., Mafra, L., Evtuguin, D. V., Pinna, N., & Valente, A. A. (2014). ChemSusChem.

Synthesis and Conformational Study of Bioisosteres

Alvarez-Ibarra et al. (1996) conducted a synthesis and conformational analysis of various sulfonyl-ethanol derivatives, exploring their potential as bioisosteres of oxisuran metabolites. This research contributes to our understanding of molecular stability and reactivity, providing a basis for the design of novel therapeutic agents Alvarez-Ibarra, C., Cuervo-Rodríguez, R., Fernandez-Monreal, M. C., & Ruiz, M. (1996). Tetrahedron.

Novel Sulfur-rich Complexes Synthesis

Liu et al. (2004) synthesized sulfur-rich complexes by reacting Lawesson's Reagent with NiCl2 or Co(CH3COO)2, showing how derivatives of sulfonyl compounds can form complex structures with metals. This research provides valuable insights into the synthesis and potential applications of sulfur-rich complexes in various fields Liu, H.-l., Mao, H.-Y., Xu, C., Zhang, H.-y., Hou, H., Wu, Q.-A., Zhu, Y., Ye, B., & Yuan, L. (2004). Polyhedron.

Safety And Hazards

According to the safety data sheet, “Ethanol, 2-[(4-methoxyphenyl)sulfonyl]-” should not be used for food, drug, pesticide, or biocidal product use . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention . If ingested, clean the mouth with water and drink plenty of water afterwards . It is recommended to wear personal protective equipment/face protection when handling this chemical .

Eigenschaften

IUPAC Name |

2-(4-methoxyphenyl)sulfonylethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4S/c1-13-8-2-4-9(5-3-8)14(11,12)7-6-10/h2-5,10H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHKWJZLIMDFBKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethanol, 2-[(4-methoxyphenyl)sulfonyl]- | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(2-Fluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2653961.png)

![N-[(4-fluorophenyl)methyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2653964.png)

![1-(pyridin-4-yl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2653970.png)

![2-[1-(Methylamino)ethyl]phenol hydrochloride](/img/structure/B2653971.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)acrylamide](/img/structure/B2653976.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2653977.png)

![4-ethoxy-3-[(3-nitrophenyl)carbamoylamino]benzenesulfonyl Chloride](/img/structure/B2653978.png)

![5-[(diethylamino)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2653979.png)

![2,6-difluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2653980.png)